![molecular formula C16H24O3 B589387 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid CAS No. 197247-23-7](/img/structure/B589387.png)
4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid
Overview
Description
4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid, also known as dinor-12-oxo Phytodienoic Acid or dinor-OPDA, is a plant hormone intermediate . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids .
Molecular Structure Analysis
The molecular formula of this compound is C16H24O3 . The SMILES representation of the molecule is O=C1C@@HC@@H=O)C=C1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.4 g/mol . The compound is soluble in ethanol .Scientific Research Applications
Stereochemical Investigations : A study by El-Samahy (2005) explored the nucleophilic addition of methyl ethyl ketone to certain esters, yielding compounds including 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters. These findings contribute to understanding stereochemical reactions in organic synthesis (El-Samahy, 2005).
Grignard Reactions : Colantoni et al. (1978) examined the stereochemistry of Grignard reactions on delta-keto esters, which may include compounds structurally similar to the queried chemical. Their work aids in comprehending the effects of solvent and reactant changes on such reactions (Colantoni et al., 1978).
Microbiological Degradation of Steroids : A study by Coulter and Talalay (1968) on the microbiological degradation of steroid ring A synthesized a compound closely related to the 4-oxo hexanoic acid family. This research is significant for understanding microbial enzymatic processes in steroid degradation (Coulter & Talalay, 1968).
Fungal Metabolites and Liquid Crystal Behaviour : Research by Miersch et al. (1989) and Paterson et al. (2015) focused on cyclopentanoidal fatty acids and hydrogen-bonded mixtures in liquid crystals, respectively. These studies are relevant for insights into natural product chemistry and materials science (Miersch et al., 1989); (Paterson et al., 2015).
Chemical Reactivity and Analysis : Shimozu et al. (2009) identified advanced reaction products originating from initial Michael adducts, shedding light on the chemical reactivity of similar compounds (Shimozu et al., 2009).
Spectroelectrochemistry Studies : Kowalski et al. (2009) explored the synthesis and structure of W(CO)5 complexes of related acids, contributing to the field of spectroelectrochemistry (Kowalski et al., 2009).
Gas-phase Reactions and Environmental Chemistry : Atkinson et al. (1995) studied the gas-phase reactions of alkenes with ozone, which may include reactions with similar compounds. This research is essential for understanding atmospheric chemistry and environmental impacts (Atkinson et al., 1995).
X-ray Crystallography and Molecular Structure : Feeder and Jones (1994) conducted crystallographic studies of related aliphatic acids, important for molecular structure determination (Feeder & Jones, 1994).
Future Directions
Mechanism of Action
Target of Action
Dinor-12-oxo Phytodienoic Acid primarily targets the jasmonate pathway in plants . It serves as an intermediate in the biosynthesis of jasmonic acid from hexadecatrienoic acid . The jasmonate pathway plays a crucial role in various plant physiological processes, including growth, defense responses, and flower development .
Mode of Action
The compound triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . This activation fine-tunes defense responses and growth processes in plants . The compound’s interaction with its targets leads to changes in gene expression, ultimately affecting plant physiology.
Biochemical Pathways
Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, a critical biochemical pathway in plants . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . The compound can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .
Pharmacokinetics
These fatty acids are oxygenated and then further modified along the jasmonate pathway .
Result of Action
The action of Dinor-12-oxo Phytodienoic Acid results in the regulation of a unique subset of jasmonate-responsive genes . This regulation activates and fine-tunes defense responses, as well as growth processes in plants . The compound’s action thus has significant effects at the molecular and cellular levels.
properties
IUPAC Name |
6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVNKXCDJUBPQO-DWMAKUKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310445 | |
Record name | Dinor-oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197247-23-7 | |
Record name | Dinor-oxo-phytodienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197247-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinor-oxo-phytodienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?
A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []
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